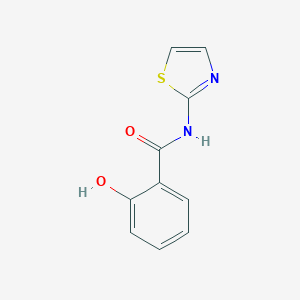
2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
Cat. No. B181314
Key on ui cas rn:
130234-70-7
M. Wt: 220.25 g/mol
InChI Key: WTKFNNVZPKSJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08895752B2
Procedure details


2-(1,3-thiazol-2-ylcarbamoyl)phenyl acetate (501, 663.3 mg, 2.53 mmol) was added to a 25 mL round bottom flask equipped with a stirbar and a water-jacketed condenser. The headspace was replaced with dry nitrogen, and concentrated hydrochloric acid (15.0 mL) was added in a single portion. The suspension was heated to 50° C., and stirred well. The suspended solids dissolved to form a clear colorless solution before solids precipitate from the reaction mixture, which was then cooled in an ice bath, and the solids were filtered on a medium frit and washed with a large portion of water. The filter cake wash washed through the frit with methanol, collected, and the solvent was removed in vacuo to give 502 (481.5 mg, 86%) as a colorless solid.


Name
Yield
86%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=[O:18])[NH:12][C:13]1[S:14][CH:15]=[CH:16][N:17]=1)(=O)C.Cl>>[OH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([NH:12][C:13]1[S:14][CH:15]=[CH:16][N:17]=1)=[O:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
663.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=C(C=CC=C1)C(NC=1SC=CN1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred well
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirbar and a water-jacketed condenser
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in a single portion
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The suspended solids dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a clear colorless solution before solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitate from the reaction mixture, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solids were filtered on a medium frit
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a large portion of water
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake wash
|
WASH
|
Type
|
WASH
|
|
Details
|
washed through the frit with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)NC=2SC=CN2)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 481.5 mg | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
